5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is a bicyclic compound that belongs to the class of pyridopyridazines
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is Axl , a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases . Axl plays a crucial role in various cellular processes, including cell survival, proliferation, and migration.
Mode of Action
The compound selectively inhibits Axl, leading to a decrease in its kinase activity . This inhibition is achieved by binding to the ATP-binding site of Axl, preventing the phosphorylation and activation of the kinase.
Biochemical Pathways
The inhibition of Axl affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. By inhibiting Axl, the compound can disrupt these pathways, leading to reduced cell survival and proliferation .
Pharmacokinetics
The compound has been reported to have a promising pharmacokinetic profile in mice . .
Result of Action
The result of the compound’s action is a decrease in cell survival and proliferation due to the inhibition of Axl . This can potentially be used in the treatment of diseases where Axl is overexpressed or hyperactivated, such as certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as condensation, cyclization, and purification to obtain the final product in high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the pyridazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyridazinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
- 3-Hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-6-yl-phenyl-ketone
Uniqueness
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it valuable for specific applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c11-7-6-1-2-8-3-5(6)4-9-10-7;;/h4,8H,1-3H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEOLVYTFHXJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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